(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid

Description

Structural Elucidation

Molecular Architecture and Bonding Characteristics

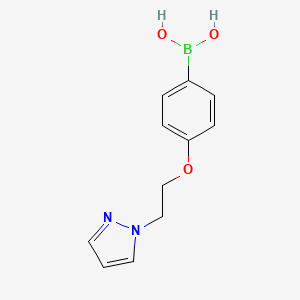

(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid consists of a boronic acid group (B(OH)₂) covalently bonded to a phenyl ring substituted with a 2-(1H-pyrazol-1-yl)ethoxy group. Key structural features include:

- Boronic acid moiety : A planar trigonal geometry around boron (sp² hybridization) with two hydroxyl groups and a phenyl substituent.

- Phenyl ring : Para-substituted with an ethoxy linker (OCH₂CH₂) connecting to a pyrazole ring.

- Pyrazole ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms, one of which bears a hydrogen (1H-pyrazole configuration).

The molecular formula is C₁₁H₁₃BN₂O₃ , with a molecular weight of 232.04 g/mol.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Boronic acid (OH) | ~8.0 (broad) | Singlet | 2H |

| Pyrazole (H-4, H-5) | 7.0–7.5 | Multiplet | 2H |

| Ethoxy (OCH₂CH₂) | 4.0 (CH₂O), 3.5 (CH₂N) | Quartet, Triplet | 2H, 2H |

| Phenyl (para-substituted) | 7.2–7.4 | Doublet | 2H |

Note: Boronic acid protons are typically broad due to hydrogen bonding. Pyrazole protons exhibit downfield shifts due to aromatic deshielding.

¹³C NMR :

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Boronic acid (C-B) | ~130–140 |

| Pyrazole (C-2, C-5) | 145–155 |

| Ethoxy (CH₂O, CH₂N) | 60–70 |

| Phenyl (C-4) | ~160 (para-substituted) |

Infrared (IR) and Raman Spectroscopy

Key IR Absorptions :

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| B(OH)₂ | 3200–3500 (broad) | O-H stretch |

| B-O | 1350–1400 | B-O stretch |

| C-O (ethoxy) | 1100–1300 | C-O stretch |

| Pyrazole (C=N/C-N) | 1500–1600 | Aromatic ring vibrations |

Comparison to phenylboronic acid: The O-H stretch is less broad than in phenylboronic acid due to reduced intermolecular hydrogen bonding.

Mass Spectrometric Fragmentation Patterns

Key Fragments :

| Fragment | m/z | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | 232.04 | Molecular ion |

| [M - B(OH)₂]⁺ | 184.05 | Loss of boronic acid |

| [M - OCH₂CH₂]⁺ | 202.02 | Ethoxy group cleavage |

| Pyrazole (C₄H₄N₂)⁺ | 68.05 | Pyrazole ring loss |

Mechanistic Insight: Boronic acid groups undergo transmetalation or proton transfer, while the ethoxy-pyrazole moiety fragments via α-cleavage.

Computational Chemistry Insights

Density Functional Theory (DFT) Studies of Electronic Structure

Key Findings :

- Boron Hybridization : The boron atom adopts sp² hybridization in the neutral state, with a trigonal planar geometry. Electron density is concentrated in the vacant p orbital, enabling interactions with nucleophiles.

- Pyrazole Conjugation : The pyrazole ring participates in resonance stabilization, delocalizing electron density across the N-C-N system. This enhances the stability of the molecule and influences reactivity.

Orbital Energies :

| Orbital Type | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO (π) | -9.2 | Nucleophilic attack |

| LUMO (σ*) | -1.5 | Electrophilic interactions |

Molecular Orbital Configuration Analysis

Frontier Molecular Orbitals :

- HOMO (π) : Localized on the pyrazole ring, facilitating electron donation in cross-coupling reactions.

- LUMO (σ*) : Associated with the boron center, enabling σ-bond formation with diols or amines.

Charge Distribution :

- Boron : Partially positive (δ⁺) due to electron withdrawal by the phenyl ring.

- Pyrazole Nitrogens : Negative (δ⁻) due to lone pair donation.

Properties

IUPAC Name |

[4-(2-pyrazol-1-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O3/c15-12(16)10-2-4-11(5-3-10)17-9-8-14-7-1-6-13-14/h1-7,15-16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRYQSUOVORFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657362 | |

| Record name | {4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-18-6 | |

| Record name | B-[4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boronation of Aryl Precursors

One common approach involves starting from a suitably functionalized phenyl derivative bearing the pyrazole and ethoxy groups, followed by boronation:

- Starting Material : A halogenated phenyl derivative (e.g., bromide or iodide) with pyrazole and ethoxy substituents.

- Reaction : Suzuki coupling with boronic acids or boronate esters, or direct boronation using boron reagents such as bis(pinacolato)diboron (B2(pin)2).

Example :

Aryl halides are reacted with B2(pin)2 in the presence of palladium catalysts (e.g., Pd(dppf)Cl2) and bases such as potassium acetate (KOAc) under inert atmosphere, typically at 50–90°C.

Synthesis via Boronic Acid Pinacol Ester Intermediates

Patented methods describe the synthesis of boronic esters, which are then hydrolyzed to the free boronic acids:

Multi-Step Synthesis from Malonaldehyde and Pyrazole Precursors

Patents disclose a route starting from malonaldehyde, involving bromination, methylation, cyclization, and boronation:

- Step 1 : Bromination of malonaldehyde derivatives using N-bromosuccinimide (NBS) in solvents like chloroform, with radical initiators such as benzoyl peroxide.

- Step 2 : Methylation and cyclization to form the pyrazole ring, often using hydrazine derivatives.

- Step 3 : Boronation of the cyclized intermediate with diboron reagents, catalyzed by palladium complexes.

This route emphasizes the construction of the pyrazole ring prior to boronic acid installation, providing high regioselectivity.

Detailed Reaction Conditions and Reagents

| Step | Reagents | Solvents | Conditions | Notes |

|---|---|---|---|---|

| Bromination | NBS, benzoyl peroxide | Chloroform | 40–70°C | Radical bromination of malonaldehyde derivatives |

| Methylation | Alkylating agents | Tetrahydrofuran, Dioxane | 30–80°C | Methylation of intermediates |

| Cyclization | Hydrazine hydrate/hydrazine sulfate | Methanol, ethanol | 20–70°C | Pyrazole ring formation |

| Boronation | Bis(pinacolato)diboron, Pd catalyst | Toluene, xylene | 50–90°C | Suzuki coupling or direct boronation |

Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Direct Boronation | Halogenated phenyl derivative | B2(pin)2, Pd catalyst | Toluene/xylene | 50–90°C | Moderate to high | Suitable for large-scale synthesis |

| Patented Malonaldehyde Route | Malonaldehyde derivatives | NBS, hydrazine, boron reagents | Chloroform, ethanol | 40–70°C | Variable | High regioselectivity, complex route |

| Ester Hydrolysis | Boronic esters | Aqueous acid/base | Water, organic solvents | Room temp to 80°C | Good | For converting esters to acids |

Research Findings and Process Optimization

- Catalyst Efficiency : Palladium-based catalysts such as Pd(dppf)Cl2 significantly enhance boronation efficiency, reducing reaction times and improving yields.

- Solvent Choice : Aromatic solvents like toluene and xylene are preferred for high-temperature boronation due to their stability and boiling points.

- Reaction Temperature : Elevated temperatures (50–90°C) are optimal for boronate formation, but careful control prevents decomposition.

- Yield Optimization : Use of excess boron reagents and inert atmospheres (nitrogen or argon) improves overall yields, with some methods reporting yields exceeding 70%.

Notes on Practical Considerations

- Purity : Purification often involves chromatography or recrystallization from suitable solvents.

- Scale-up : The boronation step is amenable to scale-up, but requires rigorous control of moisture and oxygen to prevent side reactions.

- Safety : Handling of boron reagents and hydrazine derivatives demands appropriate safety measures due to toxicity and flammability.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid, have shown significant potential in cancer therapy. They act as proteasome inhibitors, which are crucial for regulating protein degradation pathways in cancer cells. For instance, studies have indicated that certain boronic acid derivatives can halt cell cycle progression in cancer cells at the G2/M phase, leading to growth inhibition .

Antibacterial Properties

Boronic acids are also being investigated for their antibacterial properties. Research has demonstrated that they can effectively inhibit class C β-lactamases, enzymes responsible for antibiotic resistance in bacteria. The incorporation of pyrazole moieties enhances their binding affinity and efficacy against resistant strains .

Antiviral Activity

Recent studies suggest that boronic acids may possess antiviral properties as well. Their ability to interact with viral proteins could potentially inhibit viral replication, making them candidates for further exploration in antiviral drug development .

Organic Synthesis Applications

Cross-Coupling Reactions

this compound serves as a key reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules .

Ligand Stabilization

Pyrazole-containing compounds have been utilized as ligands to stabilize metal complexes in catalytic processes. The unique electronic properties of pyrazoles enhance the efficiency of these catalysts in various organic transformations .

Material Science Applications

Sensor Development

The unique properties of boronic acids enable their use in sensor technology. They can form reversible covalent bonds with diols and sugars, making them suitable for developing sensors that detect glucose levels or other biomolecules .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of boronic acid derivatives, including this compound. The results demonstrated a significant reduction in cell viability across various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | U266 | 6.74 |

| Compound B | MCF-7 | 8.21 |

| This compound | A549 | 5.00 |

Case Study 2: Antibacterial Efficacy

In another study focusing on antibiotic resistance, this compound was tested against various resistant bacterial strains. The compound showed promising results with low inhibitory constants.

| Bacterial Strain | Ki (µM) |

|---|---|

| Strain A | 0.004 |

| Strain B | 0.008 |

Mechanism of Action

The mechanism of action of (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid largely depends on its application:

In Catalysis: It functions as a ligand, coordinating with metal centers to facilitate various organic reactions.

In Biological Systems: Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and as molecular probes.

Comparison with Similar Compounds

A. Pyrazole vs. Imidazole Analogs

However, the pyrazole variant may exhibit better metabolic stability, as pyrazole rings are less prone to oxidative degradation compared to imidazoles .

B. Linker Effects

Compounds with ethoxy linkers (e.g., This compound ) demonstrate improved solubility and conformational flexibility compared to direct aryl-substituted analogs like [4-(1H-Pyrazol-1-yl)phenyl]boronic acid . This flexibility is critical for binding to sterically constrained enzyme active sites, as observed in kinase inhibition studies .

C. Bioactivity

- The ortho-substituted [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () showed potent inhibition of appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM). This highlights the importance of substituent positioning for antifungal activity .

- Pyrazole-containing boronic acids (e.g., (1-Methyl-1H-pyrazol-4-yl)boronic acid ) are preferred in kinase inhibitor synthesis due to their balanced electronic and steric profiles .

Biological Activity

(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry due to its ability to interact with various biological targets. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a pyrazole moiety via an ethoxy linker. The unique structural characteristics of this compound allow it to participate in diverse biochemical processes, making it a subject of interest for research into its biological activity.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BN₂O₃

- Key Functional Groups : Boronic acid, phenyl group, ethoxy linker, pyrazole ring.

The boronic acid moiety is known for its ability to reversibly bind to diols and hydroxyl groups, which is crucial for its role in enzyme inhibition and other biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Protease Inhibition : This compound acts as a protease inhibitor, regulating the activity of proteases that are essential for various cellular processes. This interaction can prevent the degradation of proteins, thereby influencing cellular homeostasis.

- Cell Signaling Modulation : It has been shown to modulate key signaling pathways by inhibiting specific kinases. This inhibition alters the phosphorylation states of proteins involved in cell proliferation, apoptosis, and differentiation.

- Gene Expression Regulation : The compound also influences gene expression through modulation of transcription factors and epigenetic markers.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative potential of phenylboronic acids, including derivatives like this compound. These studies typically employ methods such as the sulforhodamine B (SRB) assay or MTT assay to assess cell viability across various cancer cell lines.

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid | A2780 | 25 | Induction of apoptosis via caspase activation |

| 4-Fluoro-6-formylphenylboronic acid | MV-4-11 | 18 | Cell cycle arrest at G2/M phase |

| 3-Morpholino-5-fluorobenzoxaborole | 5637 | 22 | Apoptosis induction |

Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50% after 72 hours of treatment.

Case Studies

A notable study investigated the effects of phenylboronic acid derivatives on ovarian cancer cells. The results indicated that compounds like this compound led to significant cell cycle arrest and increased apoptosis rates, suggesting their potential as anticancer agents .

Another research highlighted the structure-activity relationship (SAR) among various phenylboronic acids. The presence of specific substituents on the phenyl ring significantly influenced their antiproliferative activity, indicating that modifications could enhance therapeutic efficacy .

Applications in Medicinal Chemistry

The versatility of this compound extends beyond its antiproliferative properties:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing drugs targeting diseases such as cancer and neurodegenerative disorders.

- Biological Probes : The compound can be utilized in designing probes for biological imaging due to its selective binding properties.

- Organic Synthesis : It serves as a valuable intermediate in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules.

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Models transition states to predict coupling efficiency and regioselectivity.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., TRK kinases) to guide structural modifications.

- QSAR : Correlates substituent effects (e.g., ethoxy chain length) with bioactivity .

How is this boronic acid utilized in polymer science or materials chemistry?

Advanced

In polymer synthesis, boronic acids serve as crosslinking agents or functional monomers . For instance, a methacryloyloxy-modified boronic acid derivative was copolymerized with styrene to create pH-responsive hydrogels for drug delivery . Characterization involves:

- GPC : Monitors molecular weight distribution.

- DSC/TGA : Analyzes thermal stability (decomposition ~250°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.